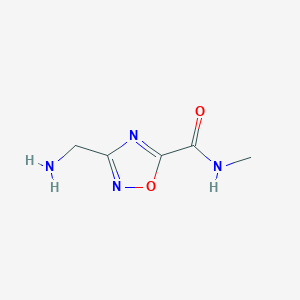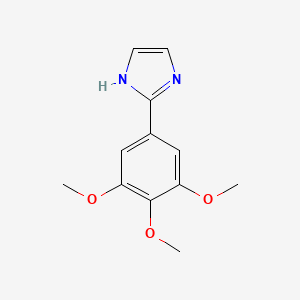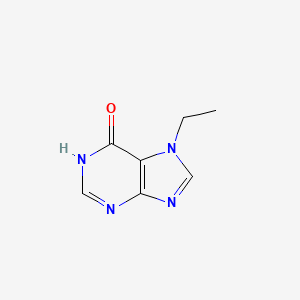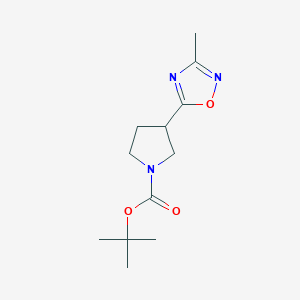
methyl (2r)-3-(benzyloxy)-2-methylpropanoate
Descripción general
Descripción
Methyl (2R)-3-(benzyloxy)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group attached to a methylpropanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-3-(benzyloxy)-2-methylpropanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method is the use of trimethylsilyldiazomethane in methanolic benzene solution, which provides high yields of the desired ester .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems for the efficient and sustainable introduction of the benzyloxycarbonyl group into the molecule . This method offers advantages in terms of scalability and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2R)-3-(benzyloxy)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used for the reduction of esters to alcohols.
Substitution: Reagents such as hydrogen bromide can be used for the substitution of the benzyloxy group.
Major Products
Oxidation: Benzyloxyacetic acid.
Reduction: Benzyloxypropanol.
Substitution: Benzyl bromide derivatives.
Aplicaciones Científicas De Investigación
Methyl (2R)-3-(benzyloxy)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential as a prodrug, where the ester group is hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl (2R)-3-(benzyloxy)-2-methylpropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may then interact with enzymes or receptors in biological systems. The benzyloxy group can also participate in various biochemical pathways, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2R,4R)-9-(benzyloxy)-2-({[tert-butyl(diphenyl)silyl]oxy}methyl)-4-(methoxymethoxy)-5-nonynoate .
- {[(benzyloxy)methoxy]methyl}benzene .
Uniqueness
Methyl (2R)-3-(benzyloxy)-2-methylpropanoate is unique due to its specific structural features, such as the presence of both a benzyloxy group and a methylpropanoate backbone
Propiedades
IUPAC Name |
methyl (2R)-2-methyl-3-phenylmethoxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-10(12(13)14-2)8-15-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSABQZRAXEJNQ-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COCC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-3-yl)methanamine](/img/structure/B3213477.png)









amine](/img/structure/B3213560.png)

![Ethyl 6-bromo-8-cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3213572.png)
